Azidoindolene 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

叠氮吲哚1的合成涉及多个步骤,通常从吲哚衍生物的制备开始。合成路线包括:

吲哚核的形成: 吲哚核通过费歇尔吲哚合成或其他合适的方法合成。

叠氮基的引入: 叠氮基通过叠氮化反应引入,该反应可以通过碘、金属催化剂、电化学方法、光化学方法或氧化剂和叠氮源的组合来介导.

酰肼键的形成: 酰肼键通过在合适条件下使叠氮吲哚与四甲基环丙基反应形成.

化学反应分析

叠氮吲哚1会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成相应的氧化物。

还原: 还原反应可以将叠氮基转化为胺基。

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

叠氮吲哚1在科学研究中有多种应用,包括:

作用机制

叠氮吲哚1的作用机制涉及它与大麻素受体的相互作用。 四甲基环丙基赋予了对周围大麻素受体2的选择性,而氨基烷基吲哚基团对于大麻素受体1或大麻素受体2的高亲和力是必需的 . 确切的分子靶点和涉及的途径仍在研究中。

相似化合物的比较

叠氮吲哚1在结构上与其他合成大麻素类似,如UR-144和XLR11。 这些化合物在四甲基环丙基和氨基烷基吲哚基团之间共用一个酰肼连接 . 叠氮吲哚1独特的结构和特定的官能团可能与类似物相比,赋予不同的生物活性及其受体选择性。

类似化合物

- UR-144

- XLR11

- AB-PINACA

叠氮吲哚1的独特性在于其特定的结构修饰,这可能导致不同的药理特性和应用。

生物活性

Azidoindolene 1 is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and data.

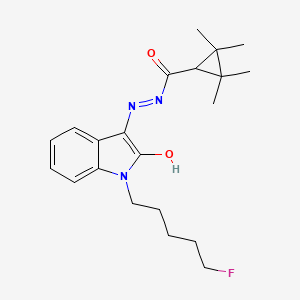

Chemical Structure and Properties

This compound features a unique structural framework characterized by an azido group attached to an indole moiety. This configuration may influence its interaction with biological targets, particularly cannabinoid receptors, which are pivotal in various physiological processes.

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, specifically:

- Cannabinoid Receptor 1 (CB1) : Primarily located in the central nervous system, CB1 is involved in modulating neurotransmitter release and has implications in pain relief and mood regulation.

- Cannabinoid Receptor 2 (CB2) : Found mainly in the peripheral nervous system and immune cells, CB2 is associated with anti-inflammatory effects.

Research indicates that this compound has a selective affinity for CB2 due to the presence of a tetramethylcyclopropyl group, which enhances its binding capabilities. The aminoalkylindole group is essential for its high affinity at both receptor types, suggesting a potential role in developing therapeutic agents targeting these receptors .

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of aziridine compounds have shown effectiveness against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8–16 µg/mL .

2. Antiviral Activity

The compound's antiviral potential has also been explored. In vitro studies suggest that structural analogs can inhibit viral replication effectively. For example, certain hydrazone derivatives demonstrated comparable activity to established antiviral drugs like Tamiflu against influenza viruses .

3. Cytotoxic Effects

This compound's cytotoxicity has been assessed through various assays. Research on related compounds indicates that aziridine derivatives can induce apoptosis in cancer cells by disrupting redox balance and increasing reactive oxygen species (ROS) levels . The cytotoxicity profile of this compound remains to be fully elucidated but shows promise based on similar structural analogs.

Case Studies and Research Findings

属性

IUPAC Name |

N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSGCJWUJHZLBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341924 |

Source

|

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-69-6 |

Source

|

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。